5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzisoxazole
Overview
Description
Triclosan is a broad-spectrum antimicrobial agent present in some consumer products, including toothpaste, soaps, detergents, toys, and surgical cleaning treatments . It is an endocrine disrupting compound .
Molecular Structure Analysis
The molecular formula of Triclosan is C12H7Cl3O2 . It’s an aromatic ether that is phenol which is substituted at C-5 by a chloro group and at C-2 by a 2,4-dichlorophenoxy group .Physical And Chemical Properties Analysis
Triclosan is a white solid with a density of 1.49 g/cm³. It has a melting point of 55-57 °C . It’s also lipophilic, suggesting bioaccumulation in fatty tissues .Mechanism of Action
Safety and Hazards
Future Directions
The transformation products of Triclosan may be more persistent and toxic than the parent compound, and their occurrence in aquatic environments is poorly understood . Therefore, future research should focus on understanding the potential effects of Triclosan and its transformation products on organisms and environmental health .
properties
IUPAC Name |
5-(2,4-dichlorophenoxy)-3-phenyl-2,1-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2NO2/c20-13-6-9-18(16(21)10-13)23-14-7-8-17-15(11-14)19(24-22-17)12-4-2-1-3-5-12/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDROWWSYISEDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)OC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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